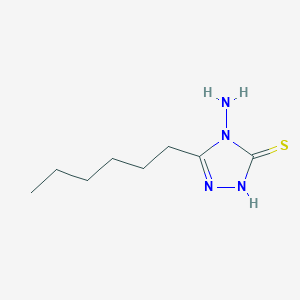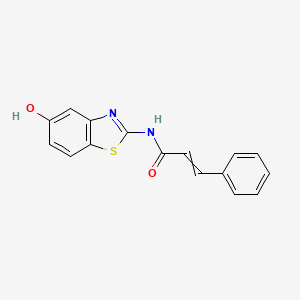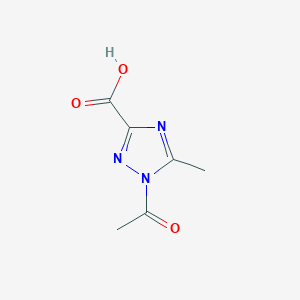
1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol can yield methyl-1H-1,2,4-triazole-3-carboxylate, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and minimize human error .
Analyse Des Réactions Chimiques
Types of Reactions
1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted triazoles, alcohols, amines, and other functionalized derivatives. These products can be further utilized in different applications, including drug development and materials science .
Applications De Recherche Scientifique
1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid has numerous scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as antifungal, antibacterial, and anticancer agents.
Mécanisme D'action
The mechanism of action of 1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to active sites on enzymes, inhibiting their activity and affecting various biological pathways. This interaction can lead to the compound’s therapeutic effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the acetyl and methyl groups.
1,2,3-Triazole: Another triazole isomer with different nitrogen atom positions in the ring.
Ribavirin: An antiviral drug containing a triazole ring, used to treat various viral infections.
Uniqueness
1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl and methyl groups enhances its ability to interact with biological targets and increases its potential for various applications .
Propriétés
Numéro CAS |
88513-02-4 |
|---|---|
Formule moléculaire |
C6H7N3O3 |
Poids moléculaire |
169.14 g/mol |
Nom IUPAC |
1-acetyl-5-methyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7N3O3/c1-3-7-5(6(11)12)8-9(3)4(2)10/h1-2H3,(H,11,12) |
Clé InChI |
KOCCCIDTHVFNLN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1C(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


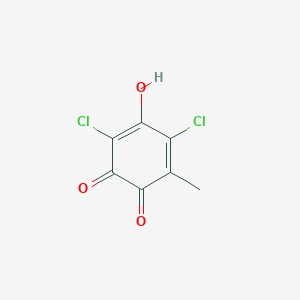
![(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone)](/img/structure/B14398203.png)

![N'-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14398210.png)



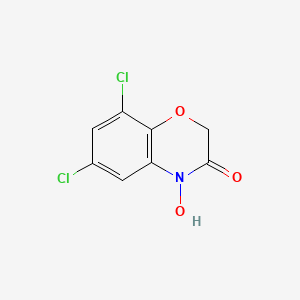
![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)
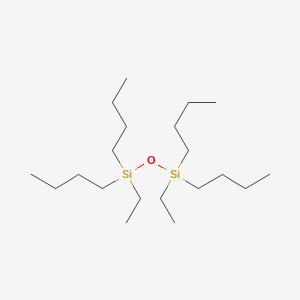
![2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14398256.png)
![4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide]](/img/structure/B14398259.png)
